

# The Dichotomous Role of USP15: A Double-Edged Sword in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Ubiquitin-Specific Protease 15 (USP15), a member of the deubiquitinating enzyme (DUB) family, has emerged as a critical regulator in a multitude of cellular processes, including signal transduction, DNA damage repair, and immune responses. Its dysregulation has been increasingly implicated in the pathogenesis of various cancers. Intriguingly, USP15 exhibits a paradoxical role, acting as both an oncogene and a tumor suppressor, depending on the specific cancer type and cellular context. This technical guide provides a comprehensive overview of the dual functions of USP15 in oncology, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visual representations of signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

## The Dual Nature of USP15 in Cancer

The role of USP15 in cancer is complex and often contradictory. Its function as an oncogene or a tumor suppressor is highly dependent on the specific cellular context, the tumor microenvironment, and the particular substrates it targets.

## **USP15** as an Oncogene



In several cancers, USP15 is upregulated and promotes tumorigenesis through various mechanisms.[1][2] It is overexpressed in cancers such as glioblastoma, breast cancer, ovarian cancer, multiple myeloma, prostate cancer, gastric cancer, and pancreatic ductal adenocarcinoma.[1]

### Key Oncogenic Mechanisms:

- Stabilization of Oncoproteins: USP15 can deubiquitinate and stabilize oncoproteins, preventing their proteasomal degradation. A prime example is its stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By stabilizing MDM2, USP15 indirectly promotes the degradation of p53, thereby facilitating cancer cell survival.[3]
- Activation of Pro-Tumorigenic Signaling Pathways:
  - TGF-β Signaling: USP15 enhances the Transforming Growth Factor-β (TGF-β) signaling pathway, which can promote tumor growth and metastasis in advanced cancers.[4] It achieves this by deubiquitinating and stabilizing the TGF-β receptor I (TβR-I).[4] High USP15 expression correlates with high TGF-β activity in glioblastoma, breast cancer, and ovarian cancer.[4]
  - Wnt/β-catenin Signaling: In gastric cancer, USP15 has been shown to upregulate the Wnt/
     β-catenin signaling pathway, promoting cell proliferation and invasion.[5]
  - NF-κB Signaling: USP15 can potentiate the activation of the NF-κB pathway, which is crucial for inflammation, immunity, and cancer development, by stabilizing TAB2 and TAB3.[6]
- Promotion of Cell Proliferation and Invasion: Studies have shown that knockdown of USP15
  in various cancer cell lines leads to inhibited cell proliferation and invasion.[5]

# **USP15** as a Tumor Suppressor

Conversely, USP15 also exhibits tumor-suppressive functions in certain contexts. The USP15 gene is found to be deleted in a significant percentage of pancreatic cancers (25.37%) and glioblastomas (10.9%), suggesting a role in tumor suppression.[1]



Key Tumor Suppressive Mechanisms:

- Maintenance of Genomic Stability: USP15 plays a crucial role in the DNA damage response (DDR). It is involved in homologous recombination repair, a key pathway for repairing DNA double-strand breaks.[3]
- Inhibition of Pro-Tumorigenic Signaling Pathways:
  - NF-κB Signaling: In some contexts, USP15 can inhibit the NF-κB pathway by deubiquitinating and stabilizing IκBα, an inhibitor of NF-κB.[1]
- Induction of Apoptosis: Knockdown of USP15 in certain cancer cells has been shown to enhance apoptosis.[3][7]

# **Quantitative Data on USP15 in Cancer**

To provide a clearer picture of USP15's role, the following tables summarize key quantitative data from various studies.

Table 1: USP15 Expression in Cancer vs. Normal Tissues



| Cancer Type                 | USP15 Expression<br>Status                                         | Method of Analysis                 | Reference |
|-----------------------------|--------------------------------------------------------------------|------------------------------------|-----------|
| Hepatocellular<br>Carcinoma | Upregulated in tumor tissues compared to normal tissues (p < 0.05) | Immunohistochemistry<br>(IHC)      | [7][8]    |
| Breast Cancer               | Higher in tumor<br>tissues than in<br>adjacent tissues             | Immunohistochemistry (IHC)         | [9]       |
| Gastric Cancer              | Upregulated in tumor tissues and cell lines                        | Bioinformatics and<br>Western Blot | [5]       |
| Multiple Myeloma            | Upregulated in multiple myeloma cell Not specified lines           |                                    | [1]       |
| Pancreatic Cancer           | Gene deleted in 25.37% of cases                                    | Not specified                      | [1]       |
| Glioblastoma                | Gene deleted in 10.9% of cases                                     | Not specified                      | [1]       |

Table 2: Effects of USP15 Modulation on Cancer Cell Phenotypes



| Cancer Cell<br>Line                        | Modulation of<br>USP15 | Effect on<br>Phenotype                           | Quantitative<br>Measurement                | Reference |
|--------------------------------------------|------------------------|--------------------------------------------------|--------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma<br>(HCC) cells | Silencing              | Proliferation inhibition and apoptosis induction | Not specified                              | [7]       |
| Breast Cancer<br>(MCF-7 and<br>T47D)       | Knockdown              | Suppressed cell viability                        | Time-dependent<br>decrease in MTS<br>assay | [9]       |
| Breast Cancer<br>(MCF-7)                   | Knockdown              | Reduced number<br>of EdU-labeled<br>cells        | Significant reduction                      | [9]       |
| Gastric Cancer<br>(BGC-823 and<br>MKN-45)  | Knockdown              | Inhibited cell proliferation and invasion        | Not specified                              | [5]       |
| Melanoma<br>(A375)                         | Knockdown              | Enhanced<br>spontaneous<br>apoptosis             | Increased<br>Annexin V<br>staining         | [3]       |
| Colon Cancer<br>(HCT116)                   | Knockdown              | Enhanced<br>apoptosis                            | Increased<br>apoptosis                     | [3]       |

# **Key Signaling Pathways Involving USP15**

The dual role of USP15 is intricately linked to its involvement in multiple signaling pathways that are fundamental to cancer development and progression.

# **TGF-**β Signaling Pathway

USP15 is a critical positive regulator of the TGF- $\beta$  signaling pathway.[10] In the absence of a strong TGF- $\beta$  signal, USP15 forms a complex with SMAD7 and the E3 ubiquitin ligase SMURF2. This complex targets the TGF- $\beta$  type I receptor (T $\beta$ R-I) for deubiquitination by USP15, thereby stabilizing it and enhancing the cellular response to TGF- $\beta$ .[4][10]





Click to download full resolution via product page

Caption: USP15 in the TGF-β Signaling Pathway.



## Wnt/β-catenin Signaling Pathway

In gastric cancer, USP15 has been shown to promote the nuclear translocation of β-catenin, a key effector of the Wnt signaling pathway.[5] This leads to the activation of downstream target genes like c-myc and cyclin D1, which drive cell proliferation.[5]



Click to download full resolution via product page

Caption: USP15 in the Wnt/β-catenin Signaling Pathway.

# **NF-kB Signaling Pathway**



USP15's role in NF-κB signaling is context-dependent. It can act as a positive regulator by deubiquitinating and stabilizing TAB2 and TAB3, components of the TAK1 complex that are upstream of IKK activation.[6] Conversely, it can act as a negative regulator by stabilizing IκBα, the inhibitor of NF-κB.[1]



Click to download full resolution via product page

Caption: Dual Roles of USP15 in NF-кВ Signaling.

### **DNA Damage Response**

USP15 is a key player in maintaining genomic stability through its role in the DNA damage response. It participates in homologous recombination repair by deubiquitinating BARD1, a binding partner of BRCA1. This action promotes the retention of the BRCA1/BARD1 complex at sites of DNA double-strand breaks, facilitating repair.





Click to download full resolution via product page

Caption: USP15 in the DNA Damage Response Pathway.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of USP15.

## **Deubiquitination Assay (In Vitro)**

This assay is used to determine if a protein of interest is a direct substrate of USP15's deubiquitinating activity.

### Materials:

- · Recombinant purified USP15 protein.
- Ubiquitinated substrate protein (can be generated using an in vitro ubiquitination kit).
- Deubiquitination buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 5% glycerol).
- SDS-PAGE gels and Western blot reagents.
- Antibodies against the substrate protein and ubiquitin.



- Reaction Setup: In a microcentrifuge tube, combine the ubiquitinated substrate (e.g., 1  $\mu$ g) with recombinant USP15 (e.g., 0.1-0.5  $\mu$ g) in deubiquitination buffer to a final volume of 20  $\mu$ L.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the
  membrane with an antibody against the substrate protein to observe the shift in molecular
  weight corresponding to the removal of ubiquitin chains. A decrease in the high-molecularweight ubiquitinated forms of the substrate over time indicates deubiquitination by USP15. A
  parallel blot can be probed with an anti-ubiquitin antibody.

## Co-immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between USP15 and its putative binding partners in a cellular context.

### Materials:

- Cell lysate from cells expressing the proteins of interest.
- Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).
- Antibody against USP15 or the potential interacting protein.
- Protein A/G magnetic beads or agarose beads.
- Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).
- Elution buffer (e.g., 2x SDS-PAGE loading buffer).



- SDS-PAGE gels and Western blot reagents.
- · Antibodies for Western blot detection.

- Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clearing: (Optional but recommended) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.
- Immunoprecipitation: Add the primary antibody (e.g., anti-USP15) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
- Elution: Resuspend the beads in elution buffer and boil at 95°C for 5-10 minutes to release the protein complexes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against USP15 and the putative interacting protein.

## **Cell Viability Assay (MTS Assay)**

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the effect of USP15 knockdown or inhibition on cancer cell growth.

### Materials:

· Cancer cell lines of interest.



- 96-well cell culture plates.
- siRNA or shRNA targeting USP15, or a USP15 inhibitor.
- Transfection reagent or viral vectors.
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
- Plate reader capable of measuring absorbance at 490 nm.

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Transfect the cells with USP15 siRNA or a non-targeting control siRNA, or treat with a USP15 inhibitor at various concentrations.
- Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 μL per 100 μL of media).
- Incubation with Reagent: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
- Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the control-treated cells
  after subtracting the background absorbance from wells with media alone.

## **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is used to quantify the mRNA expression levels of USP15 and its target genes.

#### Materials:

RNA extraction kit.



- · cDNA synthesis kit.
- qPCR master mix (e.g., containing SYBR Green or TaqMan probes).
- Primers specific for USP15 and a housekeeping gene (e.g., GAPDH, ACTB).
- Real-time PCR instrument.

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
- Real-Time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension steps).
- Data Analysis: Determine the cycle threshold (Ct) values for both the gene of interest and the housekeeping gene. Calculate the relative gene expression using the ΔΔCt method.

### **Conclusion and Future Directions**

USP15 stands at a critical crossroads in cancer biology, with compelling evidence supporting both its oncogenic and tumor-suppressive functions. This duality underscores the importance of a context-dependent understanding of its role in different malignancies. The oncogenic activities of USP15, particularly its role in stabilizing oncoproteins and activating protumorigenic signaling pathways, make it an attractive therapeutic target. Conversely, its tumor-suppressive functions, especially in maintaining genomic integrity, suggest that its inhibition could have unintended consequences in certain scenarios.

Future research should focus on elucidating the precise molecular switches that determine the functional outcome of USP15 activity in different cancers. Identifying the full spectrum of USP15 substrates in various tumor types will be crucial for a comprehensive understanding of its roles. The development of highly specific and potent USP15 inhibitors will be instrumental in



validating its therapeutic potential. Furthermore, the identification of predictive biomarkers will be essential for stratifying patients who are most likely to benefit from USP15-targeted therapies. A deeper understanding of the intricate regulatory networks governed by USP15 will undoubtedly pave the way for novel and more effective cancer treatments.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. USP15 in Cancer and Other Diseases: From Diverse Functions to Therapeutic Targets -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP15 potentiates NF-kB activation by differentially stabilizing TAB2 and TAB3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of Ubiquitin-Specific Protease15 (USP15) Promotes Tumor Growth and Inhibits Apoptosis and Correlated With Poor Disease-Free Survival in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of Ubiquitin-Specific Protease15 (USP15) Promotes Tumor Growth and Inhibits Apoptosis and Correlated With Poor Disease-Free Survival in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The deubiquitinating enzyme USP15 stabilizes ERα and promotes breast cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dichotomous Role of USP15: A Double-Edged Sword in Cancer Biology]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10854877#oncogenic-and-tumor-suppressor-roles-of-usp15]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com